molecular formula C8H7NO4 B1316946 5-Methylpyridine-2,3-dicarboxylic acid CAS No. 53636-65-0

5-Methylpyridine-2,3-dicarboxylic acid

Cat. No.: B1316946
CAS No.: 53636-65-0
M. Wt: 181.15 g/mol
InChI Key: JPIJMXOJEHMTPU-UHFFFAOYSA-N
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Description

5-Methylpyridine-2,3-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2nd and 3rd positions and a methyl group at the 5th position on the pyridine ring. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research .

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes . It’s also important to avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

5-Methylpyridine-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of herbicides belonging to the imidazolinone class . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the bromination reaction where N-bromosuccinimide (NBS) is used as a brominating reagent . This interaction increases the polarity of the molecule, thereby activating the C-H bond of the alkane to obtain the halogen-substituted target product .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of imidazolinones, which are crucial in various cellular processes . The compound’s interaction with enzymes and proteins can lead to changes in cellular metabolism and gene expression, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can lead to changes in gene expression. The bromination reaction of this compound dimethyl ester (MPE) is a key step in the synthesis of imidazolinones, where NBS is used as a brominating reagent . This reaction is initiated by free radicals, and the activation energy of bromination of MPE is 37.02 kJ mol^-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the bromination reaction of this compound dimethyl ester (MPE) is a typical exothermic reaction, with apparent thermodynamics and kinetics playing a significant role in its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of imidazolinones highlights its importance in metabolic pathways related to herbicide production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s transport and distribution are essential for its activity and function in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methylpyridine-2,3-dicarboxylic acid involves the bromination of this compound dimethyl ester. This reaction uses N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator. The reaction is typically carried out under mild conditions, and the bromination of the methyl group on the pyridine ring is a key step in the synthesis .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for high yield and selectivity, ensuring efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

5-methylpyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)6(8(12)13)9-3-4/h2-3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIJMXOJEHMTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886066
Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

53636-65-0
Record name 5-Methyl-2,3-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53636-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Methylpyridine-2,3-dicarboxylic acid behave as a ligand in coordination complexes?

A1: this compound (H2mpda) acts as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. In the study by [], H2mpda coordinates to lanthanide ions (lanthanum and praseodymium) in its deprotonated form (mpda2−). Interestingly, it exhibits three distinct coordination modes within the formed complexes, bridging multiple metal centers. This bridging action leads to the creation of two-dimensional layered structures in the resulting lanthanide coordination complexes. []

Q2: What insights do we have into the reactivity of this compound derivatives?

A2: While the provided abstracts don't contain specific results on reaction mechanisms, the second paper focuses on the bromination of the dimethyl ester of this compound. [] This suggests that the molecule, or at least its ester derivative, can undergo electrophilic aromatic substitution reactions, a common reaction type for aromatic compounds. Further investigation into the full text of the article would reveal the specific mechanism and kinetics of this bromination reaction.

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